[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
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Overview
Description
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a combination of a diethylamino group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-5-carbaldehyde with 3-(diethylamino)propylamine. The reaction is carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the pyrazole moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide: This compound is used as a coupling agent in peptide synthesis.
1-ethyl-4-methyl-1H-pyrazol-5-amine: This compound is used in the synthesis of heterocyclic compounds with potential biological activity.
Uniqueness
[3-(diethylamino)propyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine is unique due to its combination of a diethylamino group and a pyrazole moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H26N4 |
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Molecular Weight |
238.37 g/mol |
IUPAC Name |
N',N'-diethyl-N-[(2-ethylpyrazol-3-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H26N4/c1-4-16(5-2)11-7-9-14-12-13-8-10-15-17(13)6-3/h8,10,14H,4-7,9,11-12H2,1-3H3 |
InChI Key |
VARLUBQGNLIGRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CNCCCN(CC)CC |
Origin of Product |
United States |
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